![molecular formula C17H17ClFN2O3PS2 B3042851 [5-[(2-Chloro-6-fluorophenyl)methyl]-6-methyl-2-prop-2-ynylsulfanylpyrimidin-4-yl]oxy-dimethoxy-sulfanylidene-lambda5-phosphane CAS No. 680214-54-4](/img/structure/B3042851.png)
[5-[(2-Chloro-6-fluorophenyl)methyl]-6-methyl-2-prop-2-ynylsulfanylpyrimidin-4-yl]oxy-dimethoxy-sulfanylidene-lambda5-phosphane
Overview
Description
[5-[(2-Chloro-6-fluorophenyl)methyl]-6-methyl-2-prop-2-ynylsulfanylpyrimidin-4-yl]oxy-dimethoxy-sulfanylidene-lambda5-phosphane is a useful research compound. Its molecular formula is C17H17ClFN2O3PS2 and its molecular weight is 446.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality [5-[(2-Chloro-6-fluorophenyl)methyl]-6-methyl-2-prop-2-ynylsulfanylpyrimidin-4-yl]oxy-dimethoxy-sulfanylidene-lambda5-phosphane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-[(2-Chloro-6-fluorophenyl)methyl]-6-methyl-2-prop-2-ynylsulfanylpyrimidin-4-yl]oxy-dimethoxy-sulfanylidene-lambda5-phosphane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry and Medicinal Applications of Fluorinated Pyrimidines
Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), are crucial in cancer treatment, used to treat over 2 million patients annually. Research focuses on the synthesis of 5-FU, including the incorporation of isotopes to study its metabolism and biodistribution, and the preparation of RNA and DNA substituted with fluorinated pyrimidines for biophysical studies. Recent insights reveal new roles for RNA modifying enzymes inhibited by 5-FU, expanding its therapeutic potential beyond thymidylate synthase (TS) inhibition. Developments in polymeric fluorinated pyrimidines are also explored to enhance cancer treatment precision in personalized medicine (Gmeiner, 2020).
Synthetic Pathways and Intermediates
Research into practical synthesis methods for fluorinated biphenyls, such as 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory materials, highlights challenges and innovations in synthesis pathways. This includes overcoming the limitations of existing methods by developing safer, more efficient alternatives (Qiu et al., 2009).
Fluorescent Chemosensors
Fluorinated compounds, including those based on methyl-2,6-diformylphenol, are used to develop chemosensors for detecting various analytes, demonstrating the versatility of fluorinated compounds in analytical chemistry (Roy, 2021).
properties
IUPAC Name |
[5-[(2-chloro-6-fluorophenyl)methyl]-6-methyl-2-prop-2-ynylsulfanylpyrimidin-4-yl]oxy-dimethoxy-sulfanylidene-λ5-phosphane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN2O3PS2/c1-5-9-27-17-20-11(2)12(10-13-14(18)7-6-8-15(13)19)16(21-17)24-25(26,22-3)23-4/h1,6-8H,9-10H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZZVJZIZMRGGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SCC#C)OP(=S)(OC)OC)CC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN2O3PS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-[5-(2-chloro-6-fluorobenzyl)-6-methyl-2-(prop-2-ynylthio)pyrimidin-4-yl] O,O-dimethyl phosphothioate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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